Cas no 1354001-59-4 (N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide)

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine scaffold with an aminoacetyl substituent. This compound is of interest in medicinal chemistry due to its structural versatility, enabling potential applications as a building block for peptidomimetics or enzyme inhibitors. The (S)-configuration at the pyrrolidine ring enhances stereoselectivity in synthetic pathways, while the ethyl and acetamide groups contribute to improved metabolic stability. Its balanced polarity and functional group arrangement make it suitable for drug discovery research, particularly in targeting protease or receptor interactions. The compound's synthetic accessibility and modular design further support its utility in structure-activity relationship studies.
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide structure
1354001-59-4 structure
商品名:N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
CAS番号:1354001-59-4
MF:C10H19N3O2
メガワット:213.276762247086
CID:2163116

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide 化学的及び物理的性質

名前と識別子

    • N-[(s)-1-(2-amino-acetyl)-pyrrolidin-3-yl]-n-ethyl-acetamide
    • (S)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-ethylacetamide
    • AM95726
    • N-[(S)-1-(2-Aminoacetyl)pyrrolidin-3-yl]-N-ethylacetamide
    • N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
    • インチ: 1S/C10H19N3O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1
    • InChIKey: CBGGUHZKLZVKKG-VIFPVBQESA-N
    • ほほえんだ: O=C(CN)N1CC[C@@H](C1)N(C(C)=O)CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • トポロジー分子極性表面積: 66.6

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
084726-500mg
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
1354001-59-4
500mg
£755.00 2022-03-01

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide 関連文献

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamideに関する追加情報

Professional Introduction to N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS No. 1354001-59-4)

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, a compound with the CAS number 1354001-59-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide molecule exhibits a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery and molecular biology.

The chemical structure of this compound is built around a pyrrolidine core, which is a common motif in many biologically active molecules. The presence of an amide group and an amino-acetyl side chain at the 1-position of the pyrrolidine ring contributes to its reactivity and potential interactions with biological targets. Specifically, the stereochemistry at the nitrogen atom of the pyrrolidine ring, being (S)-configured, adds an additional layer of specificity that is often crucial in drug design. This stereochemical purity ensures that the compound interacts selectively with biological receptors, minimizing off-target effects and enhancing therapeutic efficacy.

In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles. The enantiomeric purity of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide makes it an attractive candidate for such applications. Research has shown that enantiopure drugs can exhibit different pharmacokinetic and pharmacodynamic properties compared to their racemic counterparts, leading to better patient outcomes. The synthesis and characterization of this compound have been refined through advanced techniques in organic chemistry, ensuring high yield and purity levels suitable for preclinical and clinical studies.

The potential applications of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide span across multiple therapeutic areas. Its structural features suggest that it may have utility in the treatment of neurological disorders, where precise molecular interactions are critical. Additionally, its amide functionality opens up possibilities for further derivatization, allowing chemists to explore new analogs with enhanced properties. The compound's ability to modulate biological pathways makes it a valuable tool for researchers studying disease mechanisms and developing targeted therapies.

Recent studies have highlighted the importance of scaffold hopping in drug discovery, where novel molecular frameworks are explored to overcome resistance and improve treatment options. The pyrrolidine scaffold in N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide provides a versatile platform for such explorations. By modifying various functional groups within this framework, researchers can generate libraries of compounds with diverse biological activities. This approach has been successful in identifying lead compounds for various diseases, including cancer and inflammatory conditions.

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves multi-step organic reactions that require careful optimization to achieve high yields and enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution have been employed to ensure the correct stereochemistry of the product. These synthetic strategies are critical in pharmaceutical research, as they allow for the production of enantiopure compounds that can be tested in biological assays without interference from their racemic counterparts.

The pharmacological profile of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is still under investigation, but preliminary data suggest promising interactions with certain biological targets. For instance, its ability to bind to specific enzymes or receptors could make it useful in modulating metabolic pathways or neurotransmitter systems. Further preclinical studies are needed to elucidate its mechanism of action and assess its potential as a therapeutic agent. These studies will also provide insights into its safety profile and optimal dosing regimens.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and molecular biology. N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide exemplifies how these disciplines intersect to create innovative solutions for human health challenges. Its unique structure and stereochemical purity make it a valuable asset in the drug discovery pipeline. As research continues, this compound may pave the way for new treatments targeting various diseases, improving patient care worldwide.

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